molecular formula C16H21N5O2 B14944000 2-Amino-4,4-dimethoxy-8'-methyl-3,8'-diazaspiro[bicyclo[3.1.0]hexane-6,3'-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile

2-Amino-4,4-dimethoxy-8'-methyl-3,8'-diazaspiro[bicyclo[3.1.0]hexane-6,3'-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile

Katalognummer: B14944000
Molekulargewicht: 315.37 g/mol
InChI-Schlüssel: NIAUQNRFEIEMHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4,4-dimethoxy-8’-methyl-3,8’-diazaspiro[bicyclo[310]hexane-6,3’-bicyclo[321]octane]-2-ene-1,5-dicarbonitrile is a complex organic compound with a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-dimethoxy-8’-methyl-3,8’-diazaspiro[bicyclo[3.1.0]hexane-6,3’-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the spirocyclic moiety and functional groups. Common reagents used in these reactions include organometallic compounds, protecting groups, and catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,4-dimethoxy-8’-methyl-3,8’-diazaspiro[bicyclo[3.1.0]hexane-6,3’-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-4,4-dimethoxy-8’-methyl-3,8’-diazaspiro[bicyclo[3.1.0]hexane-6,3’-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 2-Amino-4,4-dimethoxy-8’-methyl-3,8’-diazaspiro[bicyclo[3.1.0]hexane-6,3’-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4,5-dimethoxybenzoate
  • 4,6-Dimethoxy-1,3,5-triazine derivatives

Uniqueness

2-Amino-4,4-dimethoxy-8’-methyl-3,8’-diazaspiro[bicyclo[3.1.0]hexane-6,3’-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H21N5O2

Molekulargewicht

315.37 g/mol

IUPAC-Name

2-amino-4,4-dimethoxy-8'-methylspiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-8-azabicyclo[3.2.1]octane]-1,5-dicarbonitrile

InChI

InChI=1S/C16H21N5O2/c1-21-10-4-5-11(21)7-13(6-10)14(8-17)12(19)20-16(22-2,23-3)15(13,14)9-18/h10-11H,4-7H2,1-3H3,(H2,19,20)

InChI-Schlüssel

NIAUQNRFEIEMHK-UHFFFAOYSA-N

Kanonische SMILES

CN1C2CCC1CC3(C2)C4(C3(C(N=C4N)(OC)OC)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.